molecular formula C21H22N4O2S B4616713 2-[(2,8-dimethyl-4-quinolinyl)carbonyl]-N-(4-ethoxyphenyl)hydrazinecarbothioamide

2-[(2,8-dimethyl-4-quinolinyl)carbonyl]-N-(4-ethoxyphenyl)hydrazinecarbothioamide

Cat. No.: B4616713
M. Wt: 394.5 g/mol
InChI Key: UUDMJCDTQJHHNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(2,8-dimethyl-4-quinolinyl)carbonyl]-N-(4-ethoxyphenyl)hydrazinecarbothioamide is a useful research compound. Its molecular formula is C21H22N4O2S and its molecular weight is 394.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 394.14634713 g/mol and the complexity rating of the compound is 539. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of Thiazoles and Thiazines

  • Chemical Synthesis and Mechanism : A study demonstrated the use of related quinolinyl-N-hydrazinecarbothioamides in the synthesis of thiazoles and thiazines derived from 2-quinolones. The reactions yielded good results and the structures of the products were elucidated via various spectroscopic methods, showcasing the versatility of these compounds in synthesizing complex heterocyclic systems (Alshammari et al., 2021).

Electrocatalytic Applications

  • Electrochemical Sensing : Another research found that modified electrodes incorporating similar compounds displayed strong catalytic functions for the oxidation of biomolecules like epinephrine and norepinephrine. This highlights their potential in developing sensitive and selective sensors for biomedical applications (Beitollahi et al., 2008).

Antimicrobial Activity

  • Antibacterial and Antifungal Properties : Compounds derived from hydrazinecarbothioamide have shown significant inhibition of bacterial and fungal growth, indicating their potential as antimicrobial agents. This opens avenues for the development of new therapeutics to combat resistant strains of bacteria and fungi (Ahmed et al., 2006).

Anticancer Activity

  • Antiproliferative Effects and Biomolecule Interaction : A series of quinolinylmethylene hydrazinecarbothioamide derivatives were synthesized and evaluated for their antiproliferative activity against cancer cells, demonstrating potential for anticancer therapy. These compounds interact with DNA and proteins, showing high affinity and suggesting mechanisms through which they exert their effects (Ribeiro et al., 2019).

DNA Interaction and Antitubercular Activity

  • Binding and Cleavage of DNA : Nickel(II) complexes with thiosemicarbazones ligands showed the ability to interact with DNA through an intercalative mode and demonstrated dose-dependent cleavage of plasmid DNA. These findings have implications for the design of metal-based therapeutics targeting genetic material (Deng et al., 2018).

Material Science

  • Polyamide Synthesis : Research on diamine monomers with pendant quinolinyl groups led to the development of polyamides with excellent solubility and thermal stability. These materials have potential applications in high-performance polymers and coatings (Ghaemy et al., 2010).

Properties

IUPAC Name

1-[(2,8-dimethylquinoline-4-carbonyl)amino]-3-(4-ethoxyphenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O2S/c1-4-27-16-10-8-15(9-11-16)23-21(28)25-24-20(26)18-12-14(3)22-19-13(2)6-5-7-17(18)19/h5-12H,4H2,1-3H3,(H,24,26)(H2,23,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUDMJCDTQJHHNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=S)NNC(=O)C2=CC(=NC3=C(C=CC=C23)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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